![molecular formula C5H6F2O2 B2993970 2,2-Difluorocyclobutanecarboxylic acid CAS No. 1150518-74-3](/img/structure/B2993970.png)
2,2-Difluorocyclobutanecarboxylic acid
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Overview
Description
“2,2-Difluorocyclobutanecarboxylic acid” is a heterocyclic organic compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.0967464 .
Synthesis Analysis
The synthesis of 2,2-Difluorocyclobutanecarboxylic acid involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone . This is a key step in the synthetic sequence .
Molecular Structure Analysis
The molecular structure of 2,2-Difluorocyclobutanecarboxylic acid is characterized by a cyclobutane ring with two fluorine atoms attached to the same carbon atom and a carboxylic acid group .
Physical And Chemical Properties Analysis
The boiling point of 2,2-Difluorocyclobutanecarboxylic acid is predicted to be 204.7±40.0 °C, and its density is predicted to be 1.37±0.1 g/cm3 . The pKa value is predicted to be 3.29±0.40 .
Scientific Research Applications
Chemical Synthesis
“2,2-Difluorocyclobutanecarboxylic acid” is used in chemical synthesis . For example, it can be used with DMAP and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane .
Synthesis of Cyclobutane-Containing Natural Products
This compound plays a crucial role in the [2 + 2] cycloaddition, which is the primary and most commonly used method for synthesizing cyclobutanes . This strategy has been successfully applied in the total synthesis of cyclobutane-containing natural products .
Drug Development
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Treatment of Autoimmune Diseases
Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure . This modification was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .
Synthesis of Cyclobutane Motifs
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Biological Evolution
The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as [2 + 2] cycloaddition , which could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s potential to participate in [2 + 2] cycloaddition reactions suggests it may influence a variety of biochemical processes.
properties
IUPAC Name |
2,2-difluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIFJKUTKENCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclobutanecarboxylic acid | |
CAS RN |
1150518-74-3 |
Source
|
Record name | 2,2-difluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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